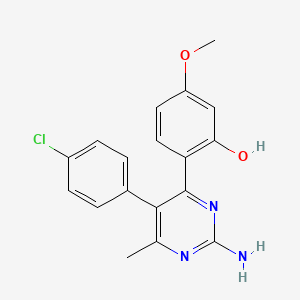

3-Cyclopropyl-4-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-4-methylpyridin-2-amine is a chemical compound with the CAS Number: 1339318-82-9 . It has a molecular weight of 148.21 and is typically in powder form . The IUPAC name for this compound is 3-cyclopropyl-4-methyl-2-pyridinamine .

Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-4-methylpyridin-2-amine is 1S/C9H12N2/c1-6-4-5-11-9(10)8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Cyclopropyl-4-methylpyridin-2-amine is a powder at room temperature . It has a molecular weight of 148.21 .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation has been developed as a method for the late-stage diversification of amino acids and peptides. This process allows for the transformation of amine-based moieties into richly functionalized γ-lactams, demonstrating the utility of N-(2-pyridyl)sulfonyl-protected amines in synthesizing complex molecular structures including dipeptides and tripeptides (Hernando et al., 2016).

Lewis Acid-Catalyzed Ring-Opening

A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described. This methodology facilitates the enantioselective synthesis of significant compounds, demonstrating the application of cyclopropylamine derivatives in the synthesis of complex molecules (Lifchits & Charette, 2008).

N-Dealkylation and Cyclopropyl Group Fate

Research into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase has provided insights into the fate of the cyclopropyl group upon N-dealkylation. This study aids in understanding the biochemical transformations and interactions involving cyclopropylamine derivatives (Shaffer, Morton, & Hanzlik, 2001).

Aryl-Cl Activation and Polymerization Catalysis

Group 10 metal aminopyridinato complexes have been synthesized and applied as catalysts for aryl-Cl activation and hydrosilane polymerization. This highlights the role of pyridin-2-amine derivatives in developing novel catalytic systems for chemical synthesis (Deeken et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-cyclopropyl-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-4-5-11-9(10)8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWOAHJDBWFKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-4-methylpyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2846673.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2846676.png)

![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)

![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)